molecular formula C13H8N4O7 B15082047 2,4-dinitro-N-(2-nitrophenyl)benzamide

2,4-dinitro-N-(2-nitrophenyl)benzamide

Cat. No.: B15082047
M. Wt: 332.22 g/mol
InChI Key: ZRVLRHOWKLIQPJ-UHFFFAOYSA-N
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Description

2,4-dinitro-N-(2-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H8N4O7 It is characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, as well as an additional nitro group on the phenyl ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitro-N-(2-nitrophenyl)benzamide typically involves the acylation of 2,4-dinitroaniline with 2-nitrobenzoyl chloride in the presence of a catalyst. One common method uses ferric chloride as a catalyst in a solvent medium such as chlorobenzene or toluene. The reaction is conducted at elevated temperatures, and the product is precipitated by cooling the reaction mixture .

Industrial Production Methods: Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of solid acid catalysts, such as acidic clays or ion exchange resins, can improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in polar solvents.

Major Products Formed:

    Reduction: The reduction of nitro groups results in the formation of amino derivatives.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

2,4-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2,4-dinitro-N-(3-nitrophenyl)benzamide
  • 2,4-dinitro-N-(4-nitrophenyl)benzamide
  • 2,4-dichloro-N-(2-nitrophenyl)benzamide

Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research .

Properties

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

2,4-dinitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H8N4O7/c18-13(14-10-3-1-2-4-11(10)16(21)22)9-6-5-8(15(19)20)7-12(9)17(23)24/h1-7H,(H,14,18)

InChI Key

ZRVLRHOWKLIQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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